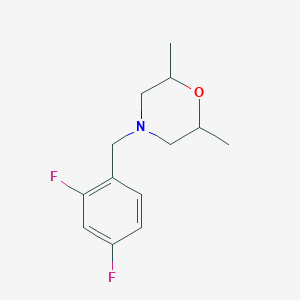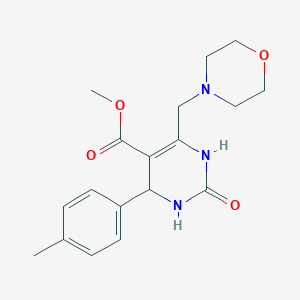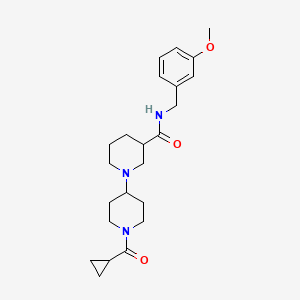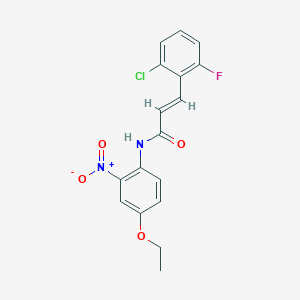
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholine, also known as DF-Morpholine, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both a morpholine ring and a difluorobenzyl group. This compound has been found to exhibit a range of interesting biological activities, which make it a promising candidate for drug development.
作用机制
The exact mechanism of action of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee is not fully understood. However, studies have suggested that it may exert its biological effects by interacting with specific proteins or enzymes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in the replication of viruses, which may explain its antiviral activity.
Biochemical and Physiological Effects:
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its antitumor activity. Additionally, it has been found to inhibit the growth of certain bacteria, which may explain its antibacterial activity.
实验室实验的优点和局限性
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, and it exhibits a range of interesting biological activities. Additionally, it has been found to have low toxicity in animal studies, which makes it a promising candidate for drug development. However, there are also some limitations associated with the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in lab experiments. For example, it may be difficult to obtain large quantities of the compound, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee. One area of interest is the development of new therapeutic agents based on this compound. For example, researchers may explore the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee derivatives as potential treatments for Alzheimer's disease and other neurodegenerative disorders. Additionally, researchers may continue to investigate the mechanism of action of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in order to better understand its biological effects. Finally, researchers may explore the use of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee in combination with other drugs or therapies in order to enhance its efficacy.
合成方法
The synthesis of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,4-difluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee as the main product. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
科学研究应用
4-(2,4-difluorobenzyl)-2,6-dimethylmorpholinee has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including antitumor, antiviral, and antibacterial activities. Additionally, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)5-13(11)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLJDJODGHFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5464384.png)
![4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5464387.png)
![3-[3-(4-chlorobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5464391.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5464397.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464399.png)
![8-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5464401.png)

![3-allyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464429.png)
![1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5464443.png)
![3-methyl-5-(4-morpholinylcarbonyl)-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5464444.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5464449.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5464451.png)